molecular formula C23H23N5O3S B2940991 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 896304-43-1

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2940991
CAS No.: 896304-43-1
M. Wt: 449.53
InChI Key: PSYQGMKKPRIKCQ-UHFFFAOYSA-N
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Description

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

Crystallography studies, such as those conducted by Subasri et al. (2017), provide insights into the molecular conformation of similar compounds, highlighting the importance of structural elucidation in drug design and the development of new therapeutic agents. These studies showcase the folded conformation of molecules, facilitating the understanding of intermolecular interactions and reactivity (Subasri et al., 2017).

Pharmacological Potential

The pharmacological exploration of derivatives showcases a wide array of potential therapeutic applications. For instance, the anti-exudative activity of pyrolin derivatives has been highlighted, demonstrating the therapeutic potential of such compounds in reducing inflammation and possibly serving as a basis for developing new anti-inflammatory drugs (Chalenko et al., 2019). Similarly, the study of antimicrobial and antifungal activities of acetamide derivatives provides a foundation for the development of new antibiotics and treatments for infectious diseases (MahyavanshiJyotindra et al., 2011).

Synthetic Chemistry and Drug Development

Research into the synthesis and evaluation of novel compounds, such as those incorporating the thiadiazole moiety, indicates the role of structural variation in enhancing insecticidal activity, potentially contributing to the development of safer and more effective pesticides (Fadda et al., 2017). Furthermore, studies on the synthesis of classical and nonclassical antifolates reveal the importance of structural modifications in creating more potent inhibitors for enzymes involved in cancer cell proliferation, underscoring the potential of these compounds in anticancer drug development (Gangjee et al., 2007).

Properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-30-19-11-10-18(15-20(19)31-2)24-22(29)16-32-23-26-25-21(14-17-8-4-3-5-9-17)28(23)27-12-6-7-13-27/h3-13,15H,14,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYQGMKKPRIKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.